molecular formula C18H19N5O2 B11251427 N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxin-6-amine

N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B11251427
M. Wt: 337.4 g/mol
InChI Key: ORNOPVSEVVLAKA-UHFFFAOYSA-N
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Description

N-[2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)PROPAN-2-YL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is a complex organic compound featuring a tetrazole ring, a benzodioxin moiety, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)PROPAN-2-YL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the reaction of an azide with a nitrile under copper-catalyzed conditions.

    Construction of the Benzodioxin Moiety: The benzodioxin ring can be formed through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide.

    Coupling of the Tetrazole and Benzodioxin Units: The final step involves coupling the tetrazole and benzodioxin units through a suitable linker, such as a propan-2-yl group, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodioxin derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in drug design, potentially leading to new pharmaceuticals.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. The presence of the tetrazole ring suggests possible applications in the development of anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In industry, the compound’s unique properties could be harnessed for the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of N-[2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)PROPAN-2-YL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE would depend on its specific application. In a biological context, the tetrazole ring could interact with various enzymes or receptors, potentially inhibiting or activating specific pathways. The benzodioxin moiety might contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the tetrazole ring and have similar bioisosteric properties.

    Benzodioxole Derivatives: These compounds feature a similar benzodioxin moiety and are used in various chemical and pharmaceutical applications.

    Imidazole Derivatives: These compounds also contain nitrogen-rich heterocycles and are known for their broad range of biological activities.

Uniqueness

N-[2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)PROPAN-2-YL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is unique due to the combination of the tetrazole ring and benzodioxin moiety within a single molecule

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-(1-phenyltetrazol-5-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxin-6-amine

InChI

InChI=1S/C18H19N5O2/c1-18(2,17-20-21-22-23(17)14-6-4-3-5-7-14)19-13-8-9-15-16(12-13)25-11-10-24-15/h3-9,12,19H,10-11H2,1-2H3

InChI Key

ORNOPVSEVVLAKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=NN1C2=CC=CC=C2)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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